NVP-BAW2881

Beschreibung

Eigenschaften

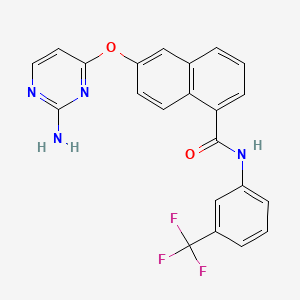

IUPAC Name |

6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O2/c23-22(24,25)14-4-2-5-15(12-14)28-20(30)18-6-1-3-13-11-16(7-8-17(13)18)31-19-9-10-27-21(26)29-19/h1-12H,(H,28,30)(H2,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLQJNIKDWEEFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC(=NC=C4)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVP-BAW2881: A Technical Guide on its Mechanism of Action as a VEGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of NVP-BAW2881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development.

Core Mechanism of Action

NVP-BAW2881 is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family, playing a crucial role in inhibiting angiogenesis and inflammation.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic domain of VEGFRs, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.

The primary molecular targets of NVP-BAW2881 are the three VEGFRs:

-

VEGFR-1 (Flt-1): Involved in the recruitment of hematopoietic precursor cells and modulation of angiogenesis.

-

VEGFR-2 (KDR/Flk-1): The major mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1]

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]

By inhibiting these receptors, NVP-BAW2881 effectively blocks the signaling initiated by their ligands, such as VEGF-A and VEGF-C.[1] This leads to a reduction in blood and lymphatic vessel formation and a decrease in vascular permeability, which are hallmarks of its anti-angiogenic and anti-inflammatory effects.[1][2]

Quantitative Data: Inhibitory Activity

The inhibitory potency of NVP-BAW2881 against various kinases has been determined through biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical IC50 Values for NVP-BAW2881 Against Key Tyrosine Kinases

| Target Kinase | IC50 (nM) | Source |

| VEGFR-2 (human) | 37 | [1] |

| VEGFR-2 | 9 | [3] |

| VEGFR-1 | 820 | [3] |

| VEGFR-3 | 420 | [3] |

| Tie2 | 650 | [1][3] |

| RET | 410 | [1][3] |

| c-RAF | sub-μM | [3] |

| B-RAF | sub-μM | [3] |

| ABL | sub-μM | [3] |

Table 2: Cellular IC50 Values for NVP-BAW2881

| Assay | Cell Type | IC50 (nM) | Source |

| VEGF-driven cellular receptor autophosphorylation | CHO cells | 4 | [3] |

| VEGF-A-induced phosphorylation of VEGFR-2 | HUVECs | 2.9 | [3] |

| VEGF-A-induced phosphorylation of VEGFR-2 | VEGFR-2-transfected CHO cells | 4.2 | [3] |

Signaling Pathway

NVP-BAW2881 acts by blocking the phosphorylation of VEGFRs, which is the initial step in the signaling cascade. This inhibition prevents the activation of downstream pathways that are critical for angiogenesis and inflammation.

Caption: NVP-BAW2881 inhibits VEGFR autophosphorylation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Assays

1. Endothelial Cell Proliferation Assay [3]

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).

-

Seeding: 1200 cells per well are seeded into fibronectin-coated 96-well plates.

-

Starvation: After 24 hours, cells are transferred to a medium containing 2% fetal bovine serum for an additional 24 hours.

-

Treatment: Cells are incubated with medium alone (control), 20 ng/mL VEGF-A, or a combination of 20 ng/mL VEGF-A and NVP-BAW2881 (1 nM to 1 μM). For LECs, proliferation is also assayed with 500 ng/mL VEGF-C. The final DMSO concentration is adjusted to 0.1% in all wells.

-

Incubation: 72 hours.

-

Quantification: Viable cells are quantified by incubating with 5-methylumbelliferylheptanoate for subsequent fluorescent measurement.

2. Endothelial Cell Tube Formation Assay [1]

-

Cells: HUVECs or LECs.

-

Procedure: Confluent monolayers of endothelial cells are overlaid with collagen type I (control) or collagen containing VEGF-A.

-

Treatment: For the treatment groups, the collagen with VEGF-A also contains NVP-BAW2881 at concentrations of 10 nmol/L or 1 μmol/L.

-

Analysis: The formation of tube-like structures is observed and quantified.

Caption: Workflow for in vitro endothelial cell assays.

In Vivo Models

1. Transgenic Mouse Model of Psoriasis [1][3]

-

Animal Model: K14/VEGF-A transgenic mice, which develop a psoriasis-like skin phenotype.

-

Induction: A contact hypersensitivity response is induced in the ear skin of 8-week-old female mice.

-

Treatment: Starting on day 7 post-challenge, mice receive either once-daily oral doses of 25 mg/kg NVP-BAW2881 or twice-daily topical doses of 0.5% NVP-BAW2881 for 14 days. Control groups receive the vehicle alone.

-

Measurements: Ear thickness is measured every other day. On day 21, mice are sacrificed, and the weight of the ear and its draining lymph node is determined.

2. Acute Inflammation Models in Pigs [1]

-

UVB-Induced Erythema: A phototoxic inflammatory response is induced by UVB irradiation on the skin of domestic pigs. NVP-BAW2881 is applied topically at 0, 3, and 6 hours after irradiation.

-

Contact Hypersensitivity (CHS): An acute CHS response is elicited in the skin.

-

VEGF-A-Induced Vascular Permeability: Pretreatment with topical NVP-BAW2881 is performed before VEGF-A injection to assess its effect on vascular leakage.

-

Analysis: Clinical signs of inflammation, skin redness (reflectometry), and microperfusion are measured.

Preclinical Findings and Therapeutic Potential

In preclinical studies, NVP-BAW2881 has demonstrated significant anti-inflammatory and anti-angiogenic effects. In a transgenic mouse model of psoriasis, it reduced the number of blood and lymphatic vessels, decreased leukocyte infiltration, and normalized the epidermal architecture.[1][2] Furthermore, in models of acute inflammation, topical application of NVP-BAW2881 significantly inhibited VEGF-A-induced vascular permeability and reduced the inflammatory response to UVB irradiation and contact hypersensitivity.[1][2]

These findings suggest that VEGFR tyrosine kinase inhibitors like NVP-BAW2881 may have therapeutic potential for the treatment of inflammatory skin disorders such as psoriasis, where vascular remodeling is a key pathological feature.[2]

Clinical Development

Based on the available search results, there is no specific information on clinical trials for NVP-BAW2881. The development of anti-angiogenic tyrosine kinase inhibitors is an active area of research in oncology and other diseases.[4][5][6]

Conclusion

NVP-BAW2881 is a potent inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-inflammatory properties demonstrated in preclinical models. Its mechanism of action, centered on the blockade of VEGFR signaling, makes it a compelling candidate for further investigation in diseases characterized by pathological angiogenesis and inflammation. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to build upon.

References

- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ⦠[incyteclinicaltrials.com]

NVP-BAW2881: A Technical Guide to its Signaling Pathway and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, NVP-BAW2881 effectively abrogates the signaling cascades responsible for angiogenesis, cell proliferation, and migration. This technical guide provides an in-depth overview of the NVP-BAW2881 signaling pathway, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key in vitro experiments. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize NVP-BAW2881 as a tool for investigating VEGFR-mediated cellular processes and as a benchmark for the development of novel anti-angiogenic therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, such as tumor growth and metastasis. Vascular Endothelial Growth Factors (VEGFs) and their corresponding receptors (VEGFRs) are the primary mediators of angiogenesis. The binding of VEGF ligands to VEGFRs initiates a phosphorylation cascade that activates multiple downstream signaling pathways, ultimately leading to endothelial cell proliferation, migration, and tube formation.

NVP-BAW2881 is a tyrosine kinase inhibitor that demonstrates high selectivity for the VEGFR family, including VEGFR-1, VEGFR-2, and VEGFR-3. Its ability to block the kinase activity of these receptors makes it a valuable pharmacological tool for studying the intricacies of angiogenic signaling and a potential candidate for therapeutic intervention in diseases characterized by aberrant angiogenesis.

Mechanism of Action

NVP-BAW2881 exerts its biological effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs. This binding event prevents the autophosphorylation of the receptor upon VEGF ligand binding, thereby inhibiting the initiation of downstream signaling. The primary signaling pathways attenuated by NVP-BAW2881 are the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. Inhibition of these pathways leads to a reduction in endothelial cell proliferation, migration, and the formation of capillary-like structures.

Figure 1. NVP-BAW2881 inhibits VEGFR autophosphorylation and downstream signaling.

Quantitative Data

The inhibitory activity of NVP-BAW2881 has been quantified against various kinases, demonstrating its high potency and selectivity for the VEGFR family.

| Target | IC50 (nM) | Reference |

| VEGFR1 | 820 | [1] |

| VEGFR2 | 9 | [1] |

| VEGFR3 | 420 | [1] |

| Tie2 | 650 | [1] |

| RET | 410 | [1] |

| c-RAF | <1000 | [1] |

| B-RAF | <1000 | [1] |

| ABL | <1000 | [1] |

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BAW2881

The cellular activity of NVP-BAW2881 has been assessed by measuring its ability to inhibit the autophosphorylation of VEGFR-2 in different cell lines.

| Cell Line | Assay | IC50 (nM) | Reference |

| CHO (VEGFR-2 transfected) | Receptor Autophosphorylation | 4 | [1] |

| HUVECs | VEGFR-2 Phosphorylation | 2.9 | [1] |

Table 2: Cellular Activity of NVP-BAW2881

Experimental Protocols

Endothelial Cell Proliferation Assay

This protocol details the methodology to assess the effect of NVP-BAW2881 on VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A

-

NVP-BAW2881

-

Fibronectin-coated 96-well plates

-

5-methylumbelliferylheptanoate

-

Fluorescence plate reader

Procedure:

-

Seed 1,200 HUVECs per well in fibronectin-coated 96-well plates in EGM.

-

After 24 hours, replace the medium with EGM containing 2% FBS and incubate for an additional 24 hours.

-

Prepare treatment conditions in fresh EGM with 2% FBS (eight wells per condition):

-

Medium alone (control)

-

20 ng/mL VEGF-A

-

20 ng/mL VEGF-A + varying concentrations of NVP-BAW2881 (e.g., 1 nM to 1 µM)

-

-

Ensure the final DMSO concentration is 0.1% in all wells.

-

Incubate the cells for 72 hours.

-

Add 5-methylumbelliferylheptanoate to each well and incubate for a time sufficient for fluorescent product formation.

-

Quantify the number of viable cells by measuring fluorescence using a plate reader.

Figure 2. Workflow for the endothelial cell proliferation assay.

Endothelial Cell Migration Assay (Transwell)

This protocol describes a transwell migration assay to evaluate the inhibitory effect of NVP-BAW2881 on VEGF-A-induced endothelial cell migration.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM)

-

FBS

-

Recombinant Human VEGF-A

-

NVP-BAW2881

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Procedure:

-

Starve HUVECs in EBM with 0.5% FBS for 4-6 hours.

-

In the lower chamber of a 24-well plate, add EBM with 0.5% FBS and 20 ng/mL VEGF-A.

-

Resuspend starved HUVECs in EBM with 0.5% FBS, with or without varying concentrations of NVP-BAW2881.

-

Seed 5 x 10^4 cells into the upper chamber of the transwell insert.

-

Incubate for 4-6 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with cold methanol for 10 minutes.

-

Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.

-

Wash the inserts with water and allow to air dry.

-

Elute the stain with a destaining solution and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.

Endothelial Cell Tube Formation Assay

This protocol outlines the procedure to assess the impact of NVP-BAW2881 on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

EBM

-

FBS

-

Recombinant Human VEGF-A

-

NVP-BAW2881

-

Growth factor-reduced Matrigel

-

96-well plates

-

Calcein AM (optional, for visualization)

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Resuspend HUVECs in EBM with 2% FBS.

-

Prepare cell suspensions containing:

-

Vehicle control

-

20 ng/mL VEGF-A

-

20 ng/mL VEGF-A + varying concentrations of NVP-BAW2881 (e.g., 10 nM to 1 µM)

-

-

Seed 1.5 x 10^4 cells onto the solidified Matrigel.

-

Incubate for 6-18 hours at 37°C.

-

Visualize the tube formation using a microscope. For quantification, images can be captured and analyzed for parameters such as total tube length, number of junctions, and number of loops. Calcein AM can be used to fluorescently label the cells for easier visualization.

Conclusion

NVP-BAW2881 is a powerful research tool for the investigation of VEGFR-mediated signaling pathways. Its high potency and selectivity make it an ideal compound for dissecting the roles of VEGFRs in angiogenesis and other cellular processes. The detailed protocols provided in this guide offer a robust framework for the in vitro evaluation of NVP-BAW2881 and other potential anti-angiogenic agents. A thorough understanding of its mechanism of action and its effects on endothelial cell biology is crucial for its effective application in both basic research and preclinical drug development.

References

NVP-BAW2881: A Potent VEGFR Tyrosine Kinase Inhibitor for Angiogenesis and Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, demonstrating significant anti-angiogenic and anti-inflammatory properties. This document provides a comprehensive technical overview of NVP-BAW2881, including its mechanism of action, key biological data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing NVP-BAW2881 as a tool for investigating VEGFR-mediated signaling pathways in various physiological and pathological contexts, particularly in oncology and inflammatory diseases.

Core Compound Information

| Property | Value |

| Compound Name | NVP-BAW2881 (also known as BAW2881) |

| Molecular Formula | C₂₂H₁₅F₃N₄O₂ |

| Molecular Weight | 424.38 g/mol |

| CAS Number | 861875-60-7 |

| Primary Target | VEGFR Tyrosine Kinase Family |

| Mechanism of Action | ATP-competitive inhibitor of VEGFR autophosphorylation |

Mechanism of Action

NVP-BAW2881 exerts its biological effects through the potent and selective inhibition of the VEGFR family of receptor tyrosine kinases (RTKs), primarily VEGFR1, VEGFR2, and VEGFR3.[1][2][3] These receptors are critical mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).

The binding of VEGF ligands (e.g., VEGF-A, VEGF-C) to their respective receptors on the surface of endothelial cells triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.[4][5]

NVP-BAW2881 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and abrogating downstream signaling. The inhibition of these pathways underlies the observed anti-angiogenic and anti-inflammatory effects of the compound.[1][6]

Signaling Pathway

The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by NVP-BAW2881.

Caption: VEGFR signaling pathway and inhibition by NVP-BAW2881.

Quantitative Data

The inhibitory activity of NVP-BAW2881 has been characterized against a panel of protein kinases. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

| Target Kinase | IC₅₀ (nM) | Species | Assay Type |

| VEGFR2 (KDR) | 9 - 37 | Human | Biochemical Assay |

| VEGFR1 | 820 | Human | Biochemical Assay |

| VEGFR3 | 420 | Human | Biochemical Assay |

| Tie2 | 650 | Human | Biochemical Assay |

| RET | 410 | Human | Biochemical Assay |

| c-Kit | 45 - 72 | - | Biochemical Assay |

| PDGFRβ | 45 - 72 | - | Biochemical Assay |

| c-RAF | Sub-μM | - | Biochemical Assay |

| B-RAF | Sub-μM | - | Biochemical Assay |

| ABL | Sub-μM | - | Biochemical Assay |

Data compiled from multiple sources.[1][2][6][7]

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (nM) |

| VEGFR2 Autophosphorylation | CHO (transfected) | 4 - 4.2 |

| VEGFR2 Autophosphorylation | HUVEC | 2.9 |

| VEGF-A Induced Proliferation | HUVEC | < 1 |

Data compiled from multiple sources.[6][7]

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for the characterization of NVP-BAW2881.

In Vitro Endothelial Cell Proliferation Assay

This assay measures the ability of NVP-BAW2881 to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) and lymphatic endothelial cells (LECs).

Materials:

-

HUVECs or LECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human VEGF-A or VEGF-C

-

NVP-BAW2881

-

Fibronectin-coated 96-well plates

-

Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Seed HUVECs or LECs at a density of 1,200 cells per well in fibronectin-coated 96-well plates containing EGM-2 supplemented with 10% FBS.[7]

-

Starvation: After 24 hours, replace the medium with EGM-2 containing 2% FBS and incubate for an additional 24 hours.[7]

-

Treatment: Treat the cells with either:

-

Medium alone (negative control)

-

20 ng/mL VEGF-A (for HUVECs and LECs) or 500 ng/mL VEGF-C (for LECs) (positive control)[7]

-

VEGF-A or VEGF-C in combination with a serial dilution of NVP-BAW2881 (e.g., 1 nM to 1 µM).[7]

-

Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[7]

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]

-

Quantification: Assess cell viability using a suitable fluorescent or colorimetric reagent according to the manufacturer's instructions.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of NVP-BAW2881 on VEGF-induced endothelial cell migration.

Materials:

-

HUVECs or LECs

-

Transwell inserts (e.g., 8 µm pore size)

-

Fibronectin

-

Endothelial Cell Basal Medium (EBM-2) with 0.1% BSA

-

Recombinant Human VEGF-A

-

NVP-BAW2881

-

Calcein AM or similar fluorescent dye

Procedure:

-

Chamber Coating: Coat the underside of the Transwell insert membrane with fibronectin.

-

Chemoattractant: Add EBM-2 containing 20 ng/mL VEGF-A to the lower chamber.

-

Cell Preparation: Resuspend serum-starved HUVECs or LECs in EBM-2 containing 0.1% BSA, with or without NVP-BAW2881 at desired concentrations.

-

Cell Seeding: Seed the cells in the upper chamber of the Transwell inserts.

-

Incubation: Incubate for 4-6 hours at 37°C.

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface.

-

Count the number of migrated cells in several microscopic fields.

-

In Vitro Tube Formation Assay

This assay assesses the ability of NVP-BAW2881 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs or LECs

-

Basement membrane matrix (e.g., Matrigel)

-

EBM-2

-

Recombinant Human VEGF-A

-

NVP-BAW2881

Procedure:

-

Matrix Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs or LECs onto the matrix in EBM-2 containing VEGF-A (e.g., 20 ng/mL) with or without NVP-BAW2881 at various concentrations (e.g., 10 nM, 1 µM).[1][3]

-

Incubation: Incubate for 6-18 hours at 37°C.

-

Visualization and Quantification:

-

Visualize the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.

-

In Vivo Psoriasis-like Skin Inflammation Model

This protocol describes the evaluation of NVP-BAW2881 in a K14/VEGF-A transgenic mouse model of psoriasis.

Animals:

-

K14/VEGF-A transgenic mice (female, 8 weeks old)[7]

Materials:

-

NVP-BAW2881

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[7]

-

Vehicle for topical administration (e.g., 0.5% NVP-BAW2881 in a suitable cream or gel base)[7]

-

Oxazolone (sensitizing and challenging agent)

Procedure:

-

Sensitization: Sensitize the mice by applying a solution of oxazolone to the abdomen.

-

Challenge: Five days after sensitization, challenge the right ear by topical application of oxazolone.[7]

-

Treatment:

-

Endpoints:

Visualizations

Experimental Workflow: In Vitro Proliferation Assay

Caption: Workflow for the in vitro endothelial cell proliferation assay.

Logical Relationship: NVP-BAW2881's Therapeutic Rationale in Psoriasis

Caption: Therapeutic rationale for NVP-BAW2881 in psoriasis.

Conclusion

NVP-BAW2881 is a valuable research tool for the investigation of VEGFR-mediated signaling in angiogenesis and inflammation. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in both in vitro and in vivo models, makes it a suitable compound for preclinical studies in oncology, dermatology, and other fields where pathological angiogenesis and inflammation are key drivers of disease. The data and protocols provided in this guide are intended to facilitate the effective use of NVP-BAW2881 in a research setting.

References

- 1. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. promocell.com [promocell.com]

- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

NVP-BAW2881: A Technical Guide to its Function and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] Primarily targeting the VEGFR family, it has demonstrated significant anti-angiogenic and anti-inflammatory properties in preclinical studies.[1][2] This document provides a comprehensive overview of the function, activity, and experimental basis of NVP-BAW2881, consolidating available data into a technical resource for researchers in pharmacology and drug development.

Core Function and Mechanism of Action

NVP-BAW2881 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of VEGFRs, thereby blocking downstream signaling pathways. This inhibition prevents the activation of multiple cellular processes crucial for angiogenesis and inflammation.

Primary Molecular Targets

NVP-BAW2881 demonstrates high selectivity for the VEGFR tyrosine kinase family, with inhibitory activity in the low nanomolar range.[1] Its primary targets include:

-

VEGFR-1 (Flt-1): Involved in endothelial cell migration and recruitment of hematopoietic precursors.

-

VEGFR-2 (KDR/Flk-1): The major mediator of VEGF-driven angiogenesis, promoting endothelial cell proliferation, migration, and survival.[1]

-

VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]

The compound's anti-inflammatory effects are believed to be mediated through the combined inhibition of VEGFR-1 and VEGFR-2.[1] Furthermore, its ability to block VEGFR-3 suggests a role in modulating lymphatic vessel activity in inflammatory conditions.[1]

Signaling Pathway Inhibition

Vascular Endothelial Growth Factors (VEGFs), such as VEGF-A and VEGF-C, are key signaling proteins that bind to and activate their respective receptors on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that are crucial for angiogenesis and inflammation. NVP-BAW2881, by inhibiting the tyrosine kinase activity of VEGFRs, effectively blocks these downstream pathways. The simplified signaling pathway and the point of inhibition by NVP-BAW2881 are illustrated in the diagram below.

Quantitative Data on Biological Activity

The inhibitory activity of NVP-BAW2881 has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Kinase Inhibition Profile of NVP-BAW2881

| Target Kinase | IC₅₀ (nmol/L) | Species | Reference |

| VEGFR-2 (KDR) | 37 | Human | [1] |

| Tie2 | 650 | Not Specified | [1] |

| RET | 410 | Not Specified | [1] |

IC₅₀ values for a wider panel of other kinases were reported to be >10 µmol/L.[1]

Table 2: Cellular Activity of NVP-BAW2881

| Assay | Cell Type | Stimulant | IC₅₀ (nmol/L) | Reference |

| VEGF-A-induced Proliferation | HUVECs | VEGF-A | Potent inhibition at 1 nmol/L | [1] |

| VEGF-C-induced Proliferation | LECs | VEGF-C | Effective Blockade | [1] |

| VEGF-A-induced VEGFR-2 Phosphorylation | HUVECs | VEGF-A | 2.9 | MedChemExpress |

| VEGF-A-induced VEGFR-2 Phosphorylation | VEGFR-2 transfected CHO cells | VEGF-A | 4.2 | MedChemExpress |

Preclinical Efficacy in Inflammatory Models

NVP-BAW2881 has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.

In Vitro Anti-Angiogenic and Anti-Inflammatory Effects

-

Inhibition of Endothelial Cell Proliferation: NVP-BAW2881 potently inhibited VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at a concentration of 1 nmol/L.[1]

-

Inhibition of Endothelial Cell Migration and Tube Formation: The compound effectively blocked the migration and tube formation of HUVECs and Lymphatic Endothelial Cells (LECs) in vitro.[1]

In Vivo Efficacy in Skin Inflammation Models

-

Psoriasis Mouse Model: In a transgenic mouse model of psoriasis, both oral and topical administration of NVP-BAW2881 led to a reduction in blood and lymphatic vessel number, decreased infiltration of leukocytes, and normalization of the epidermal architecture.[1]

-

Acute Inflammation Models:

-

VEGF-A-Induced Vascular Permeability: Pretreatment with topical NVP-BAW2881 significantly inhibited VEGF-A-induced vascular permeability in the skin of pigs and mice.[1][3]

-

UVB-Induced Erythema: Topical application of NVP-BAW2881 after UVB irradiation in pigs resulted in a significant reduction in skin redness and microperfusion.[1]

-

Contact Hypersensitivity: The inflammatory response in a contact hypersensitivity model in pig skin was also reduced by topical NVP-BAW2881 treatment.[1][3]

-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Endothelial Cell Proliferation Assay

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are seeded in fibronectin-coated 96-well plates at a density of 1200 cells per well.

-

Serum Starvation: After 24 hours, the culture medium is replaced with a medium containing 2% fetal bovine serum, and the cells are incubated for an additional 24 hours.

-

Treatment: Cells are then incubated with either medium alone (control), medium containing 20 ng/mL VEGF-A (for HUVECs) or 500 ng/mL VEGF-C (for LECs), or a combination of the respective growth factor and varying concentrations of NVP-BAW2881 (e.g., 1 nM to 1 µM). The final DMSO concentration is adjusted to 0.1% in all wells.

-

Incubation: The cells are incubated for 72 hours.

-

Quantification of Viable Cells: After the incubation period, 5-methylumbelliferylheptanoate is added to the cells for subsequent fluorescent quantification of viable cells.

In Vitro Tube Formation Assay

-

Cell Culture: HUVECs or LECs are grown to confluence.

-

Collagen Overlay: The confluent cell monolayers are overlaid with collagen type I.

-

Treatment Conditions: The collagen overlay contains either no additions (control), VEGF-A alone, or VEGF-A in combination with NVP-BAW2881 (e.g., 10 nmol/L or 1 µmol/L).

-

Analysis: The formation of tube-like structures by the endothelial cells is observed and quantified.

In Vivo Psoriasis Mouse Model

-

Animal Model: A contact hypersensitivity response is induced in the ear skin of 8-week-old female K14/VEGF-A transgenic mice.

-

Sensitization and Challenge: Mice are sensitized, and 5 days later (day 0), the right ear is challenged by topical application of 10 µL of 1% oxazolone on each side.

-

Treatment Administration: Starting on day 7, mice receive either once-daily oral doses of 25 mg/kg NVP-BAW2881 or twice-daily topical doses of 0.5% NVP-BAW2881 for 14 days. Control groups receive the respective vehicles.

-

Efficacy Readouts:

-

Ear thickness is measured every other day using calipers.

-

On day 21, mice are sacrificed, and the weight of each ear and its draining retro-auricular lymph node is determined.

-

Immunohistological analysis is performed on ear sections to assess leukocytic infiltrates, epidermal hyperproliferation, and the number and size of blood and lymphatic vessels.

-

The workflow for the in vivo psoriasis model is depicted in the following diagram.

Summary and Future Directions

NVP-BAW2881 is a well-characterized preclinical compound that effectively targets the VEGFR signaling axis, leading to potent anti-angiogenic and anti-inflammatory effects. Its efficacy in animal models of chronic and acute skin inflammation, such as psoriasis and contact hypersensitivity, highlights the therapeutic potential of VEGFR inhibition for inflammatory skin disorders.[1][3] The availability of both oral and topical formulations in these studies suggests flexibility in potential clinical applications.[1] To date, public records do not indicate that NVP-BAW2881 has entered human clinical trials. Further investigation would be required to ascertain its safety and efficacy in human subjects. This technical guide provides a foundational resource for researchers interested in the continued exploration of NVP-BAW2881 or similar VEGFR inhibitors for therapeutic purposes.

References

- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

NVP-BAW2881 Target Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This document provides a comprehensive technical overview of the target profile of NVP-BAW2881, summarizing its biochemical activity, cellular effects, and in vivo efficacy in preclinical models of inflammation. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of its mechanism of action and to support further research and development efforts.

Core Target Profile and Biochemical Activity

NVP-BAW2881 is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family with high affinity, demonstrating IC50 values in the low nanomolar range. Its primary target is VEGFR-2 (also known as KDR), a key mediator of angiogenesis. The compound also shows activity against other VEGFR family members and select other kinases at higher concentrations.

Table 1: Biochemical Kinase Inhibition Profile of NVP-BAW2881

| Target Kinase | IC50 (nM) | Species | Notes |

| VEGFR-2 (KDR) | 9 | - | Potent inhibition. |

| Human VEGFR-2 (hVEGFR2) | 37 | Human | |

| VEGFR-1 | 820 | - | |

| VEGFR-3 | 420 | - | |

| Tie2 | 650 | - | Off-target activity. |

| RET | 410 | - | Off-target activity. |

| c-RAF | Sub-µM | - | Off-target activity. |

| B-RAF | Sub-µM | - | Off-target activity. |

| ABL | Sub-µM | - | Off-target activity. |

| Other Kinases | >10,000 | - | Highly selective over a wide panel of other kinases. |

Mechanism of Action: Inhibition of VEGFR Signaling

Vascular Endothelial Growth Factors (VEGFs) are crucial signaling proteins that regulate angiogenesis and lymphangiogenesis by binding to their respective receptors (VEGFRs) on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT and MAPK pathways, ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.

NVP-BAW2881 exerts its anti-angiogenic and anti-inflammatory effects by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling. This blockade of VEGFR signaling disrupts the key cellular processes required for the formation of new blood and lymphatic vessels.

Caption: NVP-BAW2881 Inhibition of VEGFR-2 Signaling Pathway.

In Vitro Cellular Activity

NVP-BAW2881 has demonstrated potent inhibitory effects on key cellular functions of endothelial cells that are stimulated by VEGF.

Table 2: In Vitro Cellular Assay Data for NVP-BAW2881

| Assay | Cell Type | Stimulant | IC50 (nM) | Effect |

| VEGFR-2 Autophosphorylation | HUVECs | VEGF-A | 2.9 | Inhibition of receptor phosphorylation. |

| VEGFR-2 Autophosphorylation | VEGFR-2 transfected CHO cells | VEGF-A | 4.2 | Inhibition of receptor phosphorylation. |

| Cell Proliferation | HUVECs | VEGF-A | <1 | Potent inhibition of proliferation. |

| Cell Proliferation | LECs | VEGF-C | - | Effective blockade of proliferation. |

| Cell Migration | HUVECs & LECs | VEGF-A | - | Inhibition of migration. |

| Tube Formation | HUVECs & LECs | VEGF-A | - | Inhibition of tube formation. |

Preclinical In Vivo Efficacy

The anti-inflammatory and anti-angiogenic properties of NVP-BAW2881 have been evaluated in various animal models.

Table 3: Summary of In Vivo Efficacy of NVP-BAW2881

| Animal Model | Administration | Key Findings |

| Transgenic Mouse Model of Psoriasis | Oral & Topical | Reduced number of blood and lymphatic vessels, decreased infiltrating leukocytes, and normalized epidermal architecture. |

| Acute Inflammation (VEGF-A-induced vascular permeability) | Topical | Significantly inhibited vascular permeability in the skin of pigs and mice. |

| Acute Inflammation (UVB-induced erythema) | Topical | Significantly reduced signs of inflammation in pig skin. |

| Contact Hypersensitivity (CHS) Response | Oral & Topical | Reduced mean ear weight by 24% (topical) and 54% (oral) in mice. |

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of NVP-BAW2881 against various kinases was determined using biochemical assays. While the specific details of the assays for NVP-BAW2881 are proprietary to Novartis, a general protocol for such assays involves:

-

Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.

-

Compound Dilution: NVP-BAW2881 is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the different concentrations of NVP-BAW2881.

-

Detection: The phosphorylation of the substrate is quantified, typically using methods such as radioactive phosphate incorporation (e.g., [γ-³²P]ATP) or fluorescence-based detection.

-

IC50 Calculation: The concentration of NVP-BAW2881 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Endothelial Cell Proliferation Assay

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are seeded into 96-well plates coated with fibronectin.

-

Serum Starvation: After 24 hours, the cells are transferred to a medium containing 2% fetal bovine serum for an additional 24 hours to synchronize them.

-

Treatment: Cells are then incubated with medium alone (control), a growth factor (e.g., 20 ng/mL VEGF-A or 500 ng/mL VEGF-C), or a combination of the growth factor and varying concentrations of NVP-BAW2881 (e.g., 1 nM to 1 µM). The final DMSO concentration is kept constant across all wells (e.g., 0.1%).

-

Incubation: The plates are incubated for 72 hours.

-

Quantification: Cell viability and proliferation are quantified using a fluorescent substrate such as 5-methylumbelliferylheptanoate.

Caption: Endothelial Cell Proliferation Assay Workflow.

In Vitro Tube Formation Assay

-

Cell Culture: Confluent monolayers of HUVECs or LECs are prepared.

-

Matrix Overlay: The cell monolayers are overlaid with collagen type I.

-

Treatment Conditions: The collagen matrix contains either no additives (control), VEGF-A alone, or VEGF-A in combination with different concentrations of NVP-BAW2881 (e.g., 10 nM or 1 µM).

-

Incubation: The cells are incubated to allow for the formation of tube-like structures.

-

Analysis: The formation of capillary-like networks is visualized by microscopy and quantified.

In Vivo Contact Hypersensitivity (CHS) Model

-

Sensitization: 8-week-old female K14/VEGF-A transgenic mice are sensitized.

-

Challenge: Five days after sensitization, the right ear is challenged by topical application of an irritant (e.g., 10 µL of 1% oxazolone).

-

Treatment: Starting on day 7, mice receive once-daily oral doses of 25 mg/kg NVP-BAW2881 or twice-daily topical doses of 0.5% NVP-BAW2881 for 14 days. Control groups receive the vehicle alone.

-

Measurement: Ear thickness is measured every other day.

-

Endpoint Analysis: On day 21, mice are sacrificed, and the weight of each ear and its draining lymph node is determined.

Caption: In Vivo Contact Hypersensitivity Model Workflow.

Conclusion

NVP-BAW2881 is a potent and selective inhibitor of VEGFR tyrosine kinases, with a primary mechanism of action centered on the blockade of VEGF-induced signaling in endothelial cells. This activity translates to significant anti-angiogenic and anti-inflammatory effects in both in vitro and in vivo models. The data presented in this technical guide underscore the potential of NVP-BAW2881 as a therapeutic agent for diseases characterized by pathological angiogenesis and inflammation, such as certain skin disorders. The detailed target profile and experimental methodologies provided herein serve as a valuable resource for the scientific community to further explore and develop this and similar targeted therapies.

NVP-BAW2881: A Technical Guide to its Preclinical Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BAW2881 is a potent and selective, low-molecular-weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Developed by Novartis, this compound has demonstrated significant anti-angiogenic and anti-inflammatory properties in a range of preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of NVP-BAW2881, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. As of the latest available information, NVP-BAW2881 has not been reported to have entered clinical trials.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and chronic inflammatory diseases.[1][2] A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3][4] The binding of VEGF-A to its receptors, primarily VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature.[4][5] In chronic inflammatory skin diseases such as psoriasis, vascular remodeling is a prominent feature, suggesting that inhibition of angiogenesis could be a viable therapeutic strategy.[4] NVP-BAW2881 was identified as a potent inhibitor of the VEGFR tyrosine kinase family and has been investigated for its therapeutic potential in inflammatory skin disorders.[4][6]

Mechanism of Action

NVP-BAW2881 exerts its biological effects by competitively inhibiting the ATP-binding site of VEGFR tyrosine kinases, thereby blocking the autophosphorylation and activation of the receptor upon ligand binding.[3] This inhibition effectively abrogates the downstream signaling pathways that mediate the pro-angiogenic and pro-inflammatory effects of VEGF.[3][6] The primary targets of NVP-BAW2881 are the members of the VEGFR family, with the highest potency observed against VEGFR-2.[7]

Caption: NVP-BAW2881 inhibits VEGFR-2 signaling.

Quantitative Data: In Vitro Inhibitory Activity

NVP-BAW2881 demonstrates potent inhibitory activity against the VEGFR family of tyrosine kinases, as determined by biochemical assays. The compound also shows activity against other related kinases at higher concentrations.[6][7]

| Target Kinase | IC50 (nM) |

| VEGFR-2 (KDR) | 9 - 37 |

| VEGFR-3 | 420 |

| VEGFR-1 | 820 |

| Tie2 | 650 |

| RET | 410 |

| c-RAF | sub-μM |

| B-RAF | sub-μM |

| ABL | sub-μM |

| Data compiled from multiple sources.[6][7] |

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to characterize the activity of NVP-BAW2881.

In Vitro Endothelial Cell Proliferation Assay

This assay was performed to determine the effect of NVP-BAW2881 on VEGF-A-induced proliferation of endothelial cells.[3][6]

Caption: Workflow for the in vitro proliferation assay.

Detailed Protocol:

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).[6]

-

Seeding: 1200 cells per well were seeded into fibronectin-coated 96-well plates.[3]

-

Incubation: Cells were incubated for 24 hours, followed by a transfer to medium containing 2% fetal bovine serum (FBS) for an additional 24 hours of incubation.[3]

-

Treatment: Cells were then treated with either medium alone (control), 20 ng/mL of VEGF-A, or a combination of 20 ng/mL VEGF-A and varying concentrations of NVP-BAW2881 (1 nM to 1 µM).[3]

-

Assay Duration: The cells were incubated for 72 hours post-treatment.[3]

-

Quantification: Cell viability was quantified using a fluorescent assay with 5-methylumbelliferylheptanoate.[3]

In Vitro Endothelial Cell Migration Assay

The effect of NVP-BAW2881 on VEGF-A-induced endothelial cell migration was assessed using a modified Boyden chamber assay.[6]

Detailed Protocol:

-

Apparatus: A 48-well microchemotaxis chamber was used with a polyvinylpyrrolidone-free polycarbonate membrane (8-μm pores) coated with fibronectin.

-

Chemoattractant: The lower wells contained medium with 2% FBS and 20 ng/mL of VEGF-A.

-

Cell Suspension: HUVECs or LECs were suspended in medium with 2% FBS, with or without NVP-BAW2881.

-

Incubation: The chamber was incubated for 5 hours at 37°C.

-

Analysis: The membrane was removed, and non-migrated cells were wiped off. Migrated cells on the underside of the membrane were fixed and stained with a Diff-Quik staining kit. The number of migrated cells in five high-power fields was counted.

In Vitro Endothelial Cell Tube Formation Assay

This assay evaluated the ability of NVP-BAW2881 to inhibit the formation of capillary-like structures by endothelial cells.[6]

Caption: Workflow for the in vitro tube formation assay.

Detailed Protocol:

-

Matrix: 24-well plates were coated with Matrigel.

-

Cell Seeding: Confluent monolayers of HUVECs or LECs were overlaid with collagen type I.[6]

-

Treatment: The collagen contained either no additions (control), VEGF-A alone, or VEGF-A in combination with NVP-BAW2881 (10 nM or 1 µM).[6]

-

Incubation: The plates were incubated for 16 hours.

-

Analysis: The formation of capillary-like structures (tubes) was visualized by microscopy, and the total tube length and number of branch points were quantified.

In Vivo Mouse Model of Psoriasis

A transgenic mouse model of psoriasis (K14/VEGF-A TG mice) was used to evaluate the in vivo efficacy of NVP-BAW2881.[3][6]

Detailed Protocol:

-

Animal Model: 8-week-old female K14/VEGF-A transgenic mice, which develop a psoriasis-like skin inflammation.[6]

-

Induction of Inflammation: A contact hypersensitivity response was induced in the ear skin by sensitization and subsequent challenge with oxazolone.[3]

-

Treatment Regimen: Starting on day 7 post-challenge, mice received either once-daily oral doses of 25 mg/kg NVP-BAW2881 or twice-daily topical doses of 0.5% NVP-BAW2881 for 14 days. Control groups received the vehicle alone.[3]

-

Endpoints: Ear thickness was measured every other day. On day 21, mice were sacrificed, and the weight of the ears and draining lymph nodes was determined. Ear tissue was also collected for immunohistological analysis.[3]

Summary of Preclinical Findings

-

In Vitro: NVP-BAW2881 potently inhibited VEGF-A-induced proliferation, migration, and tube formation of both blood and lymphatic endothelial cells.[4][6]

-

In Vivo (Psoriasis Model): In a transgenic mouse model of psoriasis, both oral and topical administration of NVP-BAW2881 reduced ear swelling, leukocyte infiltration, and the number and size of blood and lymphatic vessels in the inflamed skin. It also helped to normalize the epidermal architecture.[3][6]

-

In Vivo (Acute Inflammation): In models of acute inflammation in pigs and mice, topical pretreatment with NVP-BAW2881 significantly inhibited VEGF-A-induced vascular permeability.[4][6] It also reduced the inflammatory response to UVB irradiation and contact hypersensitivity in pig skin.[6]

Conclusion and Future Directions

NVP-BAW2881 is a potent and selective inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-inflammatory effects in preclinical models. The data strongly suggest its potential as a therapeutic agent for inflammatory skin disorders such as psoriasis.[4][6] The compound effectively targets the vascular component of these diseases, a strategy that has received relatively little attention to date.[4]

Despite the promising preclinical data, there is no publicly available information on the progression of NVP-BAW2881 into clinical trials. Further development of this or similar VEGFR inhibitors for topical or systemic treatment of inflammatory diseases would be a logical next step, contingent on a thorough evaluation of its safety and pharmacokinetic profiles in humans.

References

- 1. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 2. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. ClinPGx [clinpgx.org]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. corning.com [corning.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

NVP-BAW2881: A Technical Guide to a Potent VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NVP-BAW2881, a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor. It details the compound's chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, inflammation, and drug discovery.

Chemical Structure and Properties

NVP-BAW2881, with the chemical name 6-((2-aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)-1-naphthamide, is a small molecule inhibitor belonging to the class of naphthamide derivatives.[1] Its core structure consists of a naphthalene ring system linked to a trifluoromethylphenyl group via an amide bond and to an aminopyrimidine moiety through an ether linkage.

Table 1: Physicochemical Properties of NVP-BAW2881

| Property | Value | Reference |

| CAS Number | 861875-60-7 | [2] |

| Molecular Formula | C22H15F3N4O2 | [2] |

| Molecular Weight | 424.38 g/mol | [2] |

| Canonical SMILES | Nc1nccc(Oc2ccc3cccc(C(=O)Nc4cccc(c4)C(F)(F)F)c3c2)n1 | [1] |

| Solubility | Soluble in DMSO | [2] |

Pharmacological Properties and Mechanism of Action

NVP-BAW2881 is a potent inhibitor of VEGFR tyrosine kinases, with high selectivity for VEGFR2.[2] The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that is crucial for angiogenesis—the formation of new blood vessels. This process is fundamental in tumor growth and is also implicated in various inflammatory diseases. NVP-BAW2881 exerts its therapeutic effects by blocking the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Table 2: In Vitro Inhibitory Activity of NVP-BAW2881

| Target | IC50 (nM) | Reference |

| VEGFR1 | 820 | [2] |

| VEGFR2 | 9 | [2] |

| VEGFR3 | 420 | [2] |

| Tie2 | 650 | [2] |

| c-Kit | 45-72 | [3][4] |

| PDGFRβ | 45-72 | [3][4] |

| RET | 410 | [2] |

| c-RAF | Sub-µM | [1] |

| B-RAF | Sub-µM | [1] |

| ABL | Sub-µM | [1] |

VEGFR2 Signaling Pathway Inhibition

The diagram below illustrates the canonical VEGFR2 signaling pathway and the point of inhibition by NVP-BAW2881. Upon binding of VEGF-A, VEGFR2 dimerizes and autophosphorylates, activating multiple downstream pathways including the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival. NVP-BAW2881 prevents the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.

VEGFR2 signaling pathway and the inhibitory action of NVP-BAW2881.

Key Preclinical Studies and Experimental Protocols

NVP-BAW2881 has demonstrated significant efficacy in various preclinical models, both in vitro and in vivo. These studies have highlighted its potential as a therapeutic agent for diseases characterized by excessive angiogenesis and inflammation.

In Vitro Endothelial Cell Proliferation Assay

This assay evaluates the ability of NVP-BAW2881 to inhibit the proliferation of endothelial cells stimulated by VEGF-A.

Experimental Protocol:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.

-

Serum Starvation: The culture medium is replaced with a low-serum medium (e.g., 2% fetal bovine serum) for 24 hours to synchronize the cell cycle.

-

Treatment: Cells are treated with varying concentrations of NVP-BAW2881 (typically ranging from 1 nM to 1 µM) in the presence of a proliferation-inducing concentration of VEGF-A (e.g., 20 ng/mL). Control wells receive either medium alone or VEGF-A without the inhibitor.

-

Incubation: The plates are incubated for 72 hours.

-

Proliferation Assessment: Cell viability and proliferation are quantified using a standard method such as the MTT assay or by measuring fluorescence after adding a viability dye like 5-methylumbelliferylheptanoate.

Workflow for the in vitro endothelial cell proliferation assay.

In Vivo Mouse Model of Psoriasis

This model is used to assess the anti-inflammatory and anti-angiogenic effects of NVP-BAW2881 in a disease context characterized by skin inflammation and vascular remodeling.

Experimental Protocol:

-

Model Induction: A psoriasis-like skin inflammation is induced in mice, for example, by topical application of imiquimod cream on the shaved back or ear for several consecutive days.

-

Treatment Administration: NVP-BAW2881 is administered to the mice, either orally (e.g., 25 mg/kg daily) or topically (e.g., 0.5% solution twice daily), starting after the onset of inflammation. A control group receives the vehicle alone.

-

Monitoring: Disease progression is monitored by measuring parameters such as ear thickness, skin erythema, and scaling.

-

Histological Analysis: At the end of the treatment period, skin samples are collected for histological analysis to assess changes in epidermal thickness, immune cell infiltration, and blood and lymphatic vessel density.

Workflow for the in vivo mouse model of psoriasis.

In Vivo VEGF-A-Induced Vascular Permeability Assay (Miles Assay)

This assay directly measures the ability of NVP-BAW2881 to inhibit the increase in vascular permeability induced by VEGF-A.

Experimental Protocol:

-

Dye Injection: Mice are intravenously injected with a dye that binds to serum albumin, such as Evans Blue.

-

Treatment and Induction: NVP-BAW2881 is administered (e.g., topically or systemically) prior to the intradermal injection of VEGF-A into a specific skin site (e.g., the ear or shaved back). A control site is injected with saline.

-

Dye Extravasation: The mice are observed for a defined period (e.g., 30 minutes) to allow for the extravasation of the dye-albumin complex into the interstitial space at the site of increased vascular permeability.

-

Quantification: The amount of extravasated dye is quantified by excising the skin at the injection sites and extracting the dye for spectrophotometric analysis. The reduction in dye leakage in NVP-BAW2881-treated animals compared to controls indicates the inhibitory effect on vascular permeability.

Workflow for the in vivo VEGF-A-induced vascular permeability assay.

Conclusion

NVP-BAW2881 is a highly potent and selective inhibitor of VEGFR2, demonstrating significant anti-angiogenic and anti-inflammatory properties in preclinical models. Its well-defined mechanism of action and efficacy in relevant disease models make it a promising candidate for further investigation as a therapeutic agent for cancer and inflammatory disorders. This technical guide provides a foundational understanding of NVP-BAW2881 for researchers and drug development professionals, facilitating its evaluation and potential application in future studies.

References

NVP-BAW2881: A Comprehensive Technical Guide on its Interaction with Endothelial Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of NVP-BAW2881, a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. It details the compound's mechanism of action, its effects on endothelial cell functions, and the experimental methodologies used to ascertain these effects. The information is intended to serve as a core technical resource for professionals engaged in research and development in related fields.

Introduction: The Role of NVP-BAW2881 in Modulating Endothelial Function

Vascular remodeling, including angiogenesis (the formation of new blood vessels) and lymphangiogenesis, is a critical process in both normal physiological functions and various pathological conditions such as tumor growth and chronic inflammatory disorders.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of these processes.[3][4][5][6] NVP-BAW2881 is a small-molecule inhibitor that selectively targets VEGF receptor (VEGFR) tyrosine kinases, thereby blocking the signaling cascade initiated by VEGF.[1][2] By inhibiting key functions of endothelial cells, NVP-BAW2881 has demonstrated significant anti-angiogenic and anti-inflammatory activities in both in vitro and in vivo models.[1][2]

Mechanism of Action: Inhibition of the VEGF Signaling Pathway

The biological effects of the VEGF family of proteins are mediated primarily through three receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[3][5][7] Upon binding of a VEGF ligand (like VEGF-A), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.[7] This activation initiates a cascade of downstream signaling pathways critical for endothelial cell function.

NVP-BAW2881 exerts its effect by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain, preventing autophosphorylation and subsequent signal transduction.[1][8] This blockade effectively neutralizes the cellular responses to VEGF, including proliferation, migration, and survival. The primary targets are VEGFR-1, VEGFR-2, and VEGFR-3, making it a comprehensive inhibitor of the main VEGF signaling axes.[1]

Quantitative Data: Kinase Inhibition Profile

NVP-BAW2881 is a potent inhibitor of VEGFR-2, with high selectivity against a panel of other kinases. Its inhibitory concentrations (IC50) highlight its specificity for the VEGF receptor family.

| Target Kinase | IC50 Value (nM) |

| VEGFR-2 | 9 [8] |

| VEGFR-3 | 420[8] |

| VEGFR-1 | 820[8] |

| RET | 410[8] |

| Tie-2 | 650[8] |

| c-RAF | Sub-μM[8] |

| B-RAF | Sub-μM[8] |

| ABL | Sub-μM[8] |

| VEGF-driven cellular receptor autophosphorylation in CHO cells | 4[8] |

| VEGF-A-induced phosphorylation of VEGFR-2 in HUVECs | 2.9[8] |

Table 1: IC50 values of NVP-BAW2881 against various protein kinases. The data demonstrates high potency against VEGFR-2.

Effects on Endothelial Cell Function (In Vitro)

NVP-BAW2881 has been shown to effectively inhibit key processes in endothelial cells that are fundamental to angiogenesis and inflammation.

| Endothelial Cell Function | Cell Type | Stimulus | NVP-BAW2881 Concentration | Observed Effect |

| Proliferation | HUVECs | VEGF-A (20 ng/mL) | 1 nM | Potent inhibition of VEGF-A-induced proliferation.[1] |

| Migration | HUVECs | VEGF-A | Not specified | Potent inhibition of VEGF-A-induced migration.[1] |

| Tube Formation | HUVECs | VEGF-A | 10 nM - 1 µM | Significant inhibition of the formation of tube-like structures.[1] |

| Tube Formation | LECs | VEGF-A | 10 nM - 1 µM | Significant inhibition of the formation of tube-like structures.[1] |

| Vascular Permeability | In vivo (mice, pigs) | VEGF-A | Topical Pretreatment | Significant inhibition of VEGF-A-induced vascular permeability.[1][2] |

Table 2: Summary of the in vitro effects of NVP-BAW2881 on endothelial cell functions.

These findings demonstrate that NVP-BAW2881 comprehensively blocks the primary pro-angiogenic activities of endothelial cells stimulated by VEGF-A.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of NVP-BAW2881.

5.1. Endothelial Cell Proliferation Assay

This assay quantifies the effect of NVP-BAW2881 on the proliferation of endothelial cells in response to VEGF-A.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial growth medium. For the assay, cells are seeded in multi-well plates and grown to sub-confluence.

-

Starvation: Prior to stimulation, cells are serum-starved for 24 hours in a medium containing 2% fetal bovine serum to synchronize their cell cycle.

-

Treatment: Cells are incubated with medium alone (control), medium with VEGF-A (e.g., 20 ng/mL), or medium containing VEGF-A plus varying concentrations of NVP-BAW2881 (e.g., 1 nM to 1 µM). The final DMSO concentration is normalized across all wells (e.g., 0.1%).

-

Incubation: The cells are incubated for 72 hours to allow for proliferation.

-

Quantification: Cell viability and proliferation are quantified using a fluorescent method. Cells are incubated with 5-methylumbelliferylheptanoate, and the resulting fluorescence is measured to determine the number of viable cells.[8]

5.2. In Vitro Tube Formation Assay

This assay assesses the ability of NVP-BAW2881 to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

-

Preparation: A layer of collagen type I is prepared in multi-well plates.

-

Cell Seeding: Confluent monolayers of HUVECs or Lymphatic Endothelial Cells (LECs) are established.

-

Treatment: The cell monolayers are overlaid with one of the following:

-

Collagen type I only (Control)

-

Collagen containing VEGF-A

-

Collagen containing VEGF-A in combination with NVP-BAW2881 (e.g., 10 nM or 1 µM).

-

-

Incubation: The plates are incubated for a sufficient period to allow for the formation of tube-like structures in the positive control group.

-

Analysis: The formation of networks of tube-like structures is observed and quantified by microscopy. The total length or number of branch points of the tubes is measured to assess the degree of angiogenesis.[1]

In Vivo Anti-Inflammatory and Anti-Angiogenic Effects

The efficacy of NVP-BAW2881 observed in vitro translates to significant anti-inflammatory and anti-angiogenic effects in animal models.

-

Psoriasis Model: In a transgenic mouse model of psoriasis, a condition characterized by vascular remodeling, treatment with NVP-BAW2881 led to a reduction in the number of blood and lymphatic vessels, decreased infiltration of leukocytes, and a normalization of the epidermal architecture.[1][2]

-

Acute Inflammation Models: Topical application of NVP-BAW2881 demonstrated strong anti-inflammatory effects. It significantly inhibited VEGF-A-induced vascular permeability in the skin of mice and pigs.[1][2] Furthermore, it reduced the inflammatory response caused by UV-B irradiation and contact hypersensitivity in pig skin.[1][2]

These in vivo results underscore the therapeutic potential of inhibiting VEGFR signaling to treat inflammatory skin disorders and other conditions driven by pathological angiogenesis.[1]

Conclusion

NVP-BAW2881 is a potent and selective inhibitor of VEGF receptor tyrosine kinases that effectively disrupts the core functions of endothelial cells. By blocking VEGF-induced proliferation, migration, and tube formation, it acts as a strong anti-angiogenic agent. Its demonstrated efficacy in reducing vascular permeability and inflammation in preclinical models highlights its potential as a therapeutic agent for a range of diseases, including chronic inflammatory conditions like psoriasis and cancer, where pathological vascular remodeling is a key feature. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of NVP-BAW2881 and similar targeted therapies.

References

- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Signaling pathways induced by vascular endothelial growth factor (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VEGF Pathway: From Signaling Cascade to Inhibition via Luminex Multiplex Technology - Creative Proteomics [cytokine.creative-proteomics.com]

- 7. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

NVP-BAW2881: Application Notes and Protocols for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NVP-BAW2881, a potent vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, and its utility in angiogenesis research. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the investigation of its anti-angiogenic properties.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and chronic inflammation.[1][2][3][4][5] The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of angiogenesis.[1][6][7][8][9] NVP-BAW2881 is a small molecule inhibitor that primarily targets the VEGFR tyrosine kinase family, making it a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.[10]

Mechanism of Action

NVP-BAW2881 exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[10] This inhibition blocks the downstream signaling cascades initiated by VEGF-A and VEGF-C, which are crucial for endothelial cell proliferation, migration, and tube formation.[10] While highly selective for VEGFRs, NVP-BAW2881 also shows activity against other tyrosine kinases such as Tie2 and RET at higher concentrations.[10][11]

Data Presentation

Table 1: In Vitro Inhibitory Activity of NVP-BAW2881

| Target Kinase | IC50 (nmol/L) | Source |

| Human VEGFR-2 (KDR) | 37 | [10] |

| VEGFR-2 (in CHO cells) | 4 | [11] |

| VEGFR-2 (in HUVECs) | 2.9 | [11] |

| Tie2 | 650 | [10][11] |

| RET | 410 | [10][11] |

Table 2: Cellular Effects of NVP-BAW2881 on Endothelial Cells

| Assay | Cell Type | Treatment | Observed Effect | Source |

| Proliferation | HUVEC | 1 nmol/L NVP-BAW2881 + VEGF-A | Potent inhibition of VEGF-A-induced proliferation | [10] |

| Proliferation | LEC | NVP-BAW2881 + VEGF-C | Effective blockade of VEGF-C-induced proliferation | [10] |

| Tube Formation | HUVEC & LEC | 10 nmol/L or 1 µmol/L NVP-BAW2881 + VEGF-A | Significant inhibition of VEGF-A-induced tube-like structure formation | [10] |

Signaling Pathway

The primary mechanism of action of NVP-BAW2881 is the inhibition of the VEGF signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by NVP-BAW2881.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-angiogenic effects of NVP-BAW2881.

Endothelial Cell Proliferation Assay

This assay measures the effect of NVP-BAW2881 on the proliferation of endothelial cells in response to VEGF stimulation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs)

-

Fibronectin-coated 96-well plates

-

Endothelial cell growth medium with 2% fetal bovine serum (FBS)

-

Recombinant human VEGF-A or VEGF-C

-

NVP-BAW2881

-

DMSO (vehicle control)

-

Cell proliferation reagent (e.g., 5-methylumbelliferylheptanoate)

-

Fluorescence plate reader

Protocol:

-

Seed 1,200 HUVECs or LECs per well in fibronectin-coated 96-well plates.

-

After 24 hours, replace the medium with endothelial cell growth medium containing 2% FBS and incubate for an additional 24 hours.

-

Prepare treatment conditions in triplicate:

-

Medium alone (control)

-

20 ng/mL VEGF-A (for HUVECs) or 500 ng/mL VEGF-C (for LECs)

-

VEGF-A or VEGF-C plus a serial dilution of NVP-BAW2881 (e.g., 1 nM to 1 µM)

-

-

Ensure the final DMSO concentration is 0.1% in all wells.

-

Incubate the cells for 72 hours.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Quantify viable cells by measuring fluorescence using a plate reader.

In Vitro Tube Formation Assay

This assay assesses the ability of NVP-BAW2881 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

HUVECs or LECs

-

Basement membrane matrix (e.g., Matrigel)

-

Endothelial cell growth medium

-

Recombinant human VEGF-A

-

NVP-BAW2881

-

DMSO (vehicle control)

-

24-well plates

-

Inverted microscope with a camera

Protocol:

-

Thaw the basement membrane matrix on ice overnight.

-

Coat the wells of a 24-well plate with the basement membrane matrix and allow it to solidify at 37°C for 30 minutes.

-

Resuspend HUVECs or LECs in endothelial cell growth medium containing the following conditions:

-

Medium alone (control)

-

VEGF-A

-

VEGF-A plus different concentrations of NVP-BAW2881 (e.g., 10 nM and 1 µM)

-

-

Seed the cells onto the solidified matrix.

-

Incubate for 4-6 hours at 37°C.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points using image analysis software.

In Vivo Vascular Permeability Assay (Modified Miles Assay)

This in vivo assay evaluates the effect of topical NVP-BAW2881 on VEGF-A-induced vascular leakage.

Materials:

-

Mice

-

Recombinant human VEGF-A

-

NVP-BAW2881 formulated for topical application

-

Evans blue dye

-

Anesthetic

-

Spectrophotometer

Protocol:

-

Anesthetize the mice.

-

Topically apply NVP-BAW2881 or vehicle control to the dorsal skin.

-

After a defined pretreatment period, inject Evans blue dye intravenously.

-

Immediately after dye injection, intradermally inject VEGF-A into the pretreated skin areas.

-

After a specified time (e.g., 30 minutes), euthanize the mice and excise the skin at the injection sites.

-

Extract the extravasated Evans blue dye from the skin samples.

-

Quantify the amount of dye by measuring the absorbance using a spectrophotometer.

References

- 1. mdpi.com [mdpi.com]

- 2. saudijournals.com [saudijournals.com]

- 3. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lungevity.org [lungevity.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mode of action and clinical impact of VEGF signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]